molecular formula C10H12N2O B2404487 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one CAS No. 60716-71-4

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B2404487
CAS RN: 60716-71-4
M. Wt: 176.219
InChI Key: SZDFIVJGWVHZAV-UHFFFAOYSA-N
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Description

“3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one” is a compound that is fundamentally a biogenic amine . It contains an indole ring along with chains of ethyl groups ended with an amino group . The strong coupling of the amine group with pyrrole produces a rigid chemical potential which demonstrates biological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was successfully synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .


Molecular Structure Analysis

The molecular structure of “3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one” is based on structures generated from information available in databases . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) .


Chemical Reactions Analysis

Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom . The specific chemical reactions of “3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one” would depend on its specific structure and the conditions under which it is reacted.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Palladium-Catalyzed Synthesis : A C-N bond oxidative cleavage method was developed for synthesizing 3-acylated indoles, using palladium-catalyzed oxidative cross-coupling. These 3-acylated indoles are useful for constructing polyheterocyclic compounds, which have potential applications as probes for Hg(2+) and Fe(3+) (Tang et al., 2013).

  • Antibacterial and Antifungal Agents : Derivatives of isatin, including 3-[(2-aminoethyl)imino]-5-chloro-1,3-dihydro-2H-indol-2-one, were studied as ligands for metal chelates, which showed increased biological activity compared to their uncomplexed forms, suggesting potential as antibacterial and antifungal agents (Khalid et al., 2020).

  • Galanin Gal3 Receptor Binding : Amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one were synthesized to improve aqueous solubility while retaining high affinity for the human galanin Gal3 receptor, indicating potential for neurological research applications (Konkel et al., 2006).

Biological and Pharmaceutical Research

  • Antimicrobial Properties : Novel biologically potent diorganosilicon(IV) complexes of indole-2,3-dione derivatives demonstrated significant growth inhibiting potential against a variety of fungal and bacterial strains (Singh & Nagpal, 2005).

  • Drug Design and Spectroscopy : The structural and biological properties of 3-(2-aminoethyl) indole (tryptamine) were studied using molecular spectroscopy and cheminformatic tools, providing valuable information for pharmaceutical research (Hemachandran et al., 2018).

  • Antibacterial, Antifungal, and Antitubercular Activity : 1,3-dihydro-2H-indol-2-ones derivatives exhibited a range of biodynamic activities including antibacterial, antifungal, and antitubercular properties, highlighting their potential in treating various infections (Akhaja & Raval, 2011).

properties

IUPAC Name

3-(2-aminoethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDFIVJGWVHZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one

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